N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
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Overview
Description
N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of eco-friendly and cost-effective processes .
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can introduce different substituents on the isoxazole ring or the morpholine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, improving its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-(5-Methylisoxazol-3-yl)morpholine-4-carboxamide
- N-(5-Phenylisoxazol-3-yl)morpholine-4-carboxamide
- N-(5-Chloroisoxazol-3-yl)morpholine-4-carboxamide
Uniqueness
N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide is unique due to the presence of the ethyl group on the isoxazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
CAS No. |
55808-58-7 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-(5-ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C10H15N3O3/c1-2-8-7-9(12-16-8)11-10(14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14) |
InChI Key |
PZWKKQALPJXHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
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